

Molecular weight of Boc-Gly-Leu-OH

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Compound of Interest

Compound Name: *Boc-Gly-Leu-OH*

Cat. No.: *B1589148*

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An In-depth Technical Guide to **Boc-Gly-Leu-OH**

Introduction

N-tert-Butoxycarbonyl-Glycyl-L-Leucine, commonly abbreviated as **Boc-Gly-Leu-OH**, is a dipeptide derivative crucial in the field of synthetic peptide chemistry. Its structure consists of a glycine residue and a leucine residue, with the N-terminus of glycine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is acid-labile, allowing for its selective removal under specific conditions, which is fundamental to stepwise peptide synthesis. **Boc-Gly-Leu-OH** serves as a vital building block for the synthesis of more complex peptides and peptidomimetics used in pharmaceutical research and drug development.^{[1][2]} Its stability and solubility characteristics make it a versatile tool for researchers aiming to construct peptide sequences with high purity and yield.^[1]

Physicochemical Properties

The quantitative properties of **Boc-Gly-Leu-OH** are summarized below. This data is essential for its handling, storage, and application in synthetic protocols.

Property	Value
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₅ [1][3]
Molecular Weight	288.34 g/mol
CAS Number	32991-17-6
Appearance	White to off-white solid/powder
Melting Point	120-124 °C
Purity	≥ 99% (HPLC)
Storage Conditions	Sealed in dry, 2-8°C
Boiling Point (Predicted)	499.6 ± 30.0 °C
Density (Predicted)	1.122 ± 0.06 g/cm ³

Experimental Protocols

Synthesis of Boc-Gly-Leu-OH

The synthesis of **Boc-Gly-Leu-OH** is typically achieved through a peptide coupling reaction. A common method involves the coupling of Boc-protected glycine (Boc-Gly-OH) with the methyl ester of leucine (H-Leu-OMe), followed by saponification to hydrolyze the methyl ester and yield the final product.

Materials:

- Boc-Gly-OH
- L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling agents
- 1-Hydroxybenzotriazole (HOBt)
- N-ethylmorpholine or Diisopropylethylamine (DIEA)
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc)

- Aqueous solutions: Saturated sodium bicarbonate, saturated sodium chloride, dilute HCl or potassium bisulfate
- Sodium sulfate (for drying)
- Lithium hydroxide (LiOH) for saponification
- Solvents for saponification: Tetrahydrofuran (THF), Methanol (MeOH), Water

Procedure:

- Coupling Reaction: To a solution of L-Leucine methyl ester hydrochloride in a mixture of DCM and DMF cooled to 0°C, add N-ethylmorpholine to neutralize the salt.
- Add a solution of Boc-Gly-OH in DCM.
- Introduce the coupling reagents, such as DCC and HOBt, to the reaction mixture.
- Allow the mixture to stir at 0°C for approximately 45 minutes, then continue stirring at room temperature for several hours (typically 5 hours).
- Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Dilute the filtrate with ethyl acetate and wash sequentially with a dilute acid solution (e.g., potassium bisulfate), saturated sodium bicarbonate solution, and finally, saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Boc-Gly-Leu-OMe.
- Saponification: Dissolve the crude ester in a mixture of THF/MeOH/water.
- Add an aqueous solution of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
- Final Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to

yield **Boc-Gly-Leu-OH**. The final product can be further purified by crystallization or chromatography.

Analytical Methodologies

Purity and Identity Confirmation:

- **High-Performance Liquid Chromatography (HPLC):** Purity of **Boc-Gly-Leu-OH** is routinely assessed using reverse-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) as the mobile phase. The purity is determined by integrating the peak area of the product relative to any impurities. A purity of >95% is standard for research applications.
- **Mass Spectrometry (MS):** The identity of the compound is confirmed by mass spectrometry. Electrospray ionization (ESI) is commonly used to determine the molecular weight of the dipeptide, which should correspond to the calculated value of 288.34 g/mol .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **Boc-Gly-Leu-OH**, ensuring all expected protons and carbons are present in the correct chemical environment.

Applications in Drug Development and Research

Boc-Gly-Leu-OH is a foundational component in the synthesis of peptides for various therapeutic and research applications.

- **Peptide Synthesis:** It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) to create larger, more complex peptide sequences.
- **Drug Discovery:** The dipeptide is incorporated into novel peptide-based drug candidates. Peptide therapeutics often offer higher specificity and lower toxicity compared to small-molecule drugs.
- **Protease Inhibitors:** Derivatives of Gly-Leu sequences are used to prepare inhibitors for specific enzymes, such as cysteine proteases.

- Prodrug Development: It can be used to synthesize dipeptide monoester prodrugs of anticancer agents like floxuridine to enhance their efficacy.
- Antibody-Drug Conjugates (ADCs): While longer peptide sequences are more common, dipeptide motifs can be part of cleavable linkers in ADCs, which connect a cytotoxic payload to an antibody.

Workflow and Logical Relationships

The primary utility of **Boc-Gly-Leu-OH** is as a building block in peptide synthesis. The following diagram illustrates its role in a typical Solid-Phase Peptide Synthesis (SPPS) workflow to create a longer peptide chain.



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Caption: Logical workflow for incorporating a Boc-protected amino acid in SPPS.

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